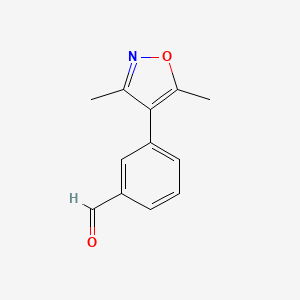![molecular formula C12H14N4O3 B1406556 Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate CAS No. 1706454-96-7](/img/structure/B1406556.png)
Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate
Descripción general
Descripción
Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate is a chemical compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrazole derivatives, including Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate, typically involves the cycloaddition reaction between nitriles and azides. This reaction can be catalyzed by various agents such as zinc salts, iodine, or silica-supported sodium hydrogen sulfate . The reaction conditions often include the use of solvents like water, isopropanol, or DMF, and can be accelerated using microwave irradiation .
Industrial Production Methods
Industrial production of tetrazole derivatives may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign catalysts and solvents is also emphasized to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different nitrogen oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced nitrogen species.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various substituted tetrazoles, amines, and nitrogen oxides, which have applications in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other tetrazole derivatives.
Medicine: Explored for its antihypertensive, antibacterial, and antifungal properties.
Industry: Utilized in the development of high-energy materials and as a stabilizer in photography.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate involves its interaction with biological targets through hydrogen bonding and electrostatic interactions. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This property makes it a valuable tool in drug design and development .
Comparación Con Compuestos Similares
Similar Compounds
Losartan: An angiotensin II antagonist used to treat hypertension, which also contains a tetrazole ring.
Pentylene tetrazole: Used in models for anxiety and has shown affinity to benzodiazepine receptors.
Uniqueness
Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate is unique due to its specific structure, which combines the tetrazole ring with a phenoxy group and an ethyl ester. This combination enhances its solubility and bioavailability, making it a versatile compound in various scientific and industrial applications .
Propiedades
IUPAC Name |
ethyl 2-[4-(tetrazol-1-yl)phenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-3-18-12(17)9(2)19-11-6-4-10(5-7-11)16-8-13-14-15-16/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLNSCSCLBTDIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Pyrazole, 1-[(4-chloro-3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406477.png)
![4-Bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide](/img/structure/B1406480.png)
![1-(4-Benzyloxybutyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1406481.png)
![Ethyl 4-(3-iodoimidazo[1,2-a]pyrazin-6-yl)benzoate](/img/structure/B1406483.png)





![7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1406493.png)


